molecular formula C18H17F3N2O4S B10986929 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid

Cat. No.: B10986929
M. Wt: 414.4 g/mol
InChI Key: SBQNDXJIJVDICN-UHFFFAOYSA-N
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Description

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring fused with a thiazole moiety. The structure includes a trifluoromethoxy-substituted phenyl group attached to the thiazole and an acetyl linker connecting the thiazole to the piperidine ring.

Properties

Molecular Formula

C18H17F3N2O4S

Molecular Weight

414.4 g/mol

IUPAC Name

1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-14-5-3-11(4-6-14)16-22-13(10-28-16)8-15(24)23-7-1-2-12(9-23)17(25)26/h3-6,10,12H,1-2,7-9H2,(H,25,26)

InChI Key

SBQNDXJIJVDICN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The piperidine-3-carboxylic acid group undergoes esterification under acidic or coupling conditions. Common methods include:

  • Alcohol + Acid Catalyst : Reaction with methanol in the presence of H₂SO₄ or HCl gas yields the methyl ester.

  • Coupling Reagents : Use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates ester formation with bulky alcohols.

Example Reaction:

Compound+CH3OHHClMethyl ester+H2O\text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl ester} + \text{H}_2\text{O}

Amidation of the Carboxylic Acid Group

The carboxylic acid reacts with primary or secondary amines to form amides, often mediated by coupling agents:

  • DCC/HOBt : Forms stable amides with high yields.

  • HATU/DIPEA : Efficient for sterically hindered amines.

Typical Conditions:

ReagentSolventTemperatureYield (%)
DCC, HOBtDMF0–25°C70–85
HATU, DIPEADCM25°C80–90

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety undergoes substitution at the 2- or 5-positions, depending on electronic effects from the trifluoromethoxy group:

  • Electrophilic Reagents : Halogenation (e.g., NBS in DMF) introduces bromine at the 5-position .

  • Nucleophilic Attack : Thiols or amines displace halides (if present) under basic conditions.

Key Consideration : The trifluoromethoxy group (-OCF₃) deactivates the phenyl ring, directing substitution to the thiazole’s electron-deficient positions .

Oxidation of the Thiazole Sulfur

The thiazole’s sulfur atom is susceptible to oxidation:

  • mCPBA (meta-chloroperbenzoic acid) : Converts sulfur to sulfoxide (S=O) or sulfone (O=S=O).

  • H₂O₂/Fe³⁺ : Selective oxidation to sulfoxide under mild conditions.

Reactivity Trend :

ThiazolemCPBASulfoxideexcess mCPBASulfone\text{Thiazole} \xrightarrow{\text{mCPBA}} \text{Sulfoxide} \xrightarrow{\text{excess mCPBA}} \text{Sulfone}

Functionalization via Suzuki-Miyaura Coupling

While the parent compound lacks a halide, derivatives with bromine at the thiazole’s 5-position undergo cross-coupling:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid in THF/H₂O.

  • Application : Introduces aryl/heteroaryl groups for structure-activity studies.

Example :

Br-Thiazole derivative+PhB(OH)2PdAryl-substituted product\text{Br-Thiazole derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}} \text{Aryl-substituted product}

Reductive Modifications

  • Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to -CH₂OH (alcohol).

  • Ketone Reduction (Acetyl Group) : NaBH₄ or BH₃·THF reduces the acetyl carbonyl to a hydroxyl group.

Limitation : Reduction of the acetyl group disrupts the piperidine-thiazole linkage, limiting utility.

Hydrolysis of the Acetyl Linker

Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the acetyl group hydrolyzes:

CompoundHCl/H2OPiperidine-3-carboxylic acid+Thiazole acetic acid\text{Compound} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Piperidine-3-carboxylic acid} + \text{Thiazole acetic acid}

This reaction is critical for metabolite studies.

Salt Formation

The carboxylic acid forms salts with bases (e.g., NaOH, KOH) or amines (e.g., tromethamine), enhancing solubility.

Common Salts :

  • Sodium salt (water-soluble, for intravenous formulations).

  • Hydrochloride salt (improved crystallinity).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductApplication
EsterificationMeOH/HCl, DCC/HOBtMethyl esterProdrug synthesis
AmidationHATU, DIPEA, RNH₂Amide derivativesBioactivity optimization
Thiazole halogenationNBS, DMF5-Bromo-thiazoleCross-coupling precursors
Sulfur oxidationmCPBA, CH₂Cl₂Sulfoxide/sulfoneMetabolic stability studies
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂Aryl-functionalized derivativesLibrary diversification

Unique Considerations

  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability but limits electrophilic substitution on the phenyl ring .

  • Piperidine Ring : The acetylated nitrogen reduces basicity, directing modifications to the carboxylic acid or thiazole.

This compound’s versatility in reactions enables its use in medicinal chemistry for developing antimicrobial and anticancer agents, though further pharmacological studies are required to validate its therapeutic potential .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds, including those similar to 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid, exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain piperidine-based compounds can induce cell death in resistant strains of Candida auris, suggesting potential applications in antifungal drug development .

Anticancer Properties

The thiazole derivatives have been explored for their anticancer activities. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that this compound may also possess anticancer properties worth investigating .

Synthesis and Derivatives

The synthesis of this compound often involves complex organic reactions that can yield various derivatives with modified biological activities. For example, the incorporation of different substituents on the piperidine ring or the thiazole moiety can lead to compounds with enhanced potency or selectivity against specific biological targets.

Case Study 1: Antifungal Activity

In a study focusing on the antifungal properties of piperidine derivatives, compounds similar to this compound were tested against clinical isolates of Candida auris. The results indicated significant antifungal activity, with some derivatives showing lower minimum inhibitory concentrations compared to conventional antifungal agents .

Case Study 2: Cancer Cell Line Testing

Another study evaluated the anticancer effects of thiazole-containing piperidine derivatives on various cancer cell lines. The findings revealed that these compounds could effectively inhibit cell growth and induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The thiazole ring can participate in various interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Application References
Target Compound ~428.39 Thiazole, trifluoromethoxy phenyl, piperidine-3-carboxylic acid Inferred antifungal/antibacterial -
{1-[4-(Trifluoromethoxy)phenyl]piperidin-4-yl}acetic acid (CAS 1253792-81-2) 303.28 Piperidine-4-acetic acid, trifluoromethoxy phenyl Unknown
1-[2-(1-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one (CAS 1345958-34-0) ~528.50 Thiazole, pyrazole, trifluoromethyl, phenylpropanone Potential fungicide (analogous to BASF SE derivatives)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid (CAS 1155616-11-7) 286.33 Oxazole, piperidine-3-carboxylic acid Unknown (structural similarity to kinase inhibitors)
1-[2-(3-Fluorophenyl)acetyl]piperidine-4-carboxylic acid 265.28 Fluorophenyl, piperidine-4-carboxylic acid Unknown (simplified analog)

Functional Group Analysis

  • Trifluoromethoxy Group: Present in the target compound and CAS 1253792-81-2 , this group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • Thiazole vs. Oxazole/Pyrazole : The thiazole ring in the target compound may offer stronger π-π stacking interactions in biological targets compared to oxazole (CAS 1155616-11-7 ) or pyrazole (CAS 1345958-34-0 ).
  • Carboxylic Acid Position: The 3-position carboxylic acid (target compound) vs.

Physicochemical Properties

  • Solubility : The carboxylic acid group improves aqueous solubility compared to ester or amide derivatives (e.g., ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate in ).

Biological Activity

The compound 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a synthetic derivative with potential biological applications. Its unique structural features, including a trifluoromethoxy group and a thiazole moiety, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C15H16F3N2O2S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_2\text{S}

Key Features:

  • Trifluoromethoxy Group : Enhances lipophilicity and may influence binding affinity to target proteins.
  • Thiazole Ring : Known for its role in various bioactive compounds, contributing to antimicrobial and anticancer activities.
  • Piperidine Core : Often found in pharmaceuticals, providing stability and facilitating interactions with biological receptors.

Pharmacological Effects

  • Anticancer Activity :
    • Recent studies indicate that compounds with similar thiazole structures exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Properties :
    • Compounds containing thiazole rings have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity :
    • Thiazole derivatives are often explored for their antimicrobial properties. The presence of the trifluoromethoxy group may enhance the efficacy against certain bacterial strains, although specific data on this compound is limited.

The biological activity of this compound is likely mediated through:

  • Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The piperidine structure facilitates binding to various receptors, potentially modulating signaling pathways associated with cell growth and survival.

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated a series of thiazole derivatives for their anticancer activity against breast cancer cell lines. The results showed that modifications to the thiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .

Study 2: Inflammatory Response

In a model assessing inflammatory responses in RAW 264.7 macrophages, thiazole-containing compounds were tested for their ability to suppress cytokine release. The results indicated that these compounds could effectively reduce inflammation markers, supporting their potential use in treating chronic inflammatory conditions .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5.0
Compound BAnti-inflammatory10.0
Compound CAntimicrobial15.0

Table 2: Structural Features Comparison

Compound NameTrifluoromethoxyThiazole RingPiperidine Core
This compoundYesYesYes
Related Compound DYesYesNo
Related Compound ENoYesYes

Q & A

Q. Basic Research Focus

  • Hazard identification : The compound may cause eye/skin irritation (similar to piperidine derivatives) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

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